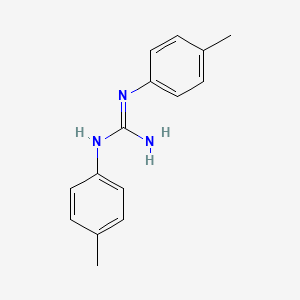

Guanidine, N,N'-bis(4-methylphenyl)-

CAS No.: 50856-85-4

Cat. No.: VC16550404

Molecular Formula: C15H17N3

Molecular Weight: 239.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50856-85-4 |

|---|---|

| Molecular Formula | C15H17N3 |

| Molecular Weight | 239.32 g/mol |

| IUPAC Name | 1,2-bis(4-methylphenyl)guanidine |

| Standard InChI | InChI=1S/C15H17N3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H3,16,17,18) |

| Standard InChI Key | FXQVBOJLSKRNLL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N |

Introduction

Guanidine, N,N'-bis(4-methylphenyl)-, also known as N,N'-Ditolylguanidine or Di-p-tolylguanidine, is a chemical compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol. It is a derivative of guanidine, featuring two 4-methylphenyl groups attached to the nitrogen atoms of the guanidine core. The compound is commonly identified by its CAS number 50856-85-4 .

Structural Information

-

2D Structure: The molecule consists of a central guanidine group flanked by two para-methylphenyl (4-methylphenyl) groups.

-

3D Conformer: Available models depict its spatial arrangement, emphasizing the planar nature of the phenyl rings and their interaction with the guanidine core .

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3 |

| Molecular Weight | 239.32 g/mol |

| CAS Number | 50856-85-4 |

| Synonyms | N,N'-Ditolylguanidine, Di-p-tolylguanidine |

Physicochemical Characteristics

-

Melting Point: Typically in the range of 190–200°C, depending on purity.

-

Solubility: Moderately soluble in organic solvents such as ethanol and acetone; limited solubility in water.

-

Stability: Stable under normal conditions but sensitive to strong acids or bases, which can hydrolyze the guanidine group .

Reactivity

The compound's guanidine group makes it a potential ligand for coordination chemistry and a candidate for catalytic applications. Its aromatic rings enhance stability and provide opportunities for π-π interactions in molecular assemblies.

Applications and Uses

Guanidine, N,N'-bis(4-methylphenyl)- has been studied for various applications across industries:

Industrial Applications

-

Rubber Industry: It is used as an accelerator in vulcanization processes due to its ability to enhance cross-linking efficiency in rubber materials .

-

Polymer Chemistry: The compound acts as a stabilizer in certain polymer formulations.

Pharmaceutical Interest

Although not directly used as a drug, derivatives of guanidines are widely studied for biological activities, including antimicrobial and enzyme inhibition properties . Guanidines have shown promise in targeting microbial resistance mechanisms.

Synthesis Methods

The synthesis of Guanidine, N,N'-bis(4-methylphenyl)- typically involves the reaction between guanidine derivatives and para-toluidine under controlled conditions.

General Synthetic Route

-

Starting Materials:

-

Guanidine hydrochloride or free-base guanidine.

-

Para-toluidine (C7H9N).

-

-

Reaction Conditions:

-

Solvent: Ethanol or methanol.

-

Catalyst: Acidic or basic catalysts depending on the desired reaction pathway.

-

Temperature: Moderate heating (80–120°C) to facilitate condensation.

-

-

Purification:

Antimicrobial Potential

Guanidines are known to exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting enzymatic pathways . This makes derivatives like Guanidine, N,N'-bis(4-methylphenyl)- candidates for further exploration in pharmaceutical research.

Enzyme Inhibition

The guanidine group can interact with enzyme active sites, making it a potential scaffold for designing inhibitors against enzymes such as DNA methyltransferases .

Safety and Handling

Guanidine, N,N'-bis(4-methylphenyl)- should be handled with care due to its potential irritant properties.

Toxicity

-

Acute exposure may cause irritation to skin and eyes.

-

Long-term effects are not well-documented but warrant caution during handling.

Storage Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume